molecular formula C24H27N3O4 B2611579 3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795293-70-7

3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2611579
CAS No.: 1795293-70-7
M. Wt: 421.497
InChI Key: KZKNWKLSVVIQLV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile to form the 1,2,4-oxadiazole ring. The final step involves the acylation of the oxadiazole with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • 3-(3,4-Dimethoxyphenyl)-propiolic acid
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

What sets 3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole apart from similar compounds is its unique combination of functional groups and the presence of the 1,2,4-oxadiazole ring. This structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-20-14-13-18(16-21(20)30-2)23-25-24(31-26-23)19-11-7-15-27(19)22(28)12-6-10-17-8-4-3-5-9-17/h3-5,8-9,13-14,16,19H,6-7,10-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKNWKLSVVIQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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